molecular formula C18H18N2O3 B14951299 1-(3,4-dimethoxyphenyl)-2-(1-imino-1,3-dihydro-2H-isoindol-2-yl)ethanone

1-(3,4-dimethoxyphenyl)-2-(1-imino-1,3-dihydro-2H-isoindol-2-yl)ethanone

Cat. No.: B14951299
M. Wt: 310.3 g/mol
InChI Key: SITGHNXHIMFKTI-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2-(1-imino-1,3-dihydro-2H-isoindol-2-yl)-1-ethanone is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethoxyphenyl)-2-(1-imino-1,3-dihydro-2H-isoindol-2-yl)-1-ethanone typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with an appropriate isoindoline derivative under acidic or basic conditions. The reaction may require catalysts such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like column chromatography, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxyphenyl)-2-(1-imino-1,3-dihydro-2H-isoindol-2-yl)-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the isoindoline moiety, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-2-(1-imino-1,3-dihydro-2H-isoindol-2-yl)-1-ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-2-(1-imino-1,3-dihydro-2H-isoindol-2-yl)-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)-2-(1-imino-1,3-dihydro-2H-isoindol-2-yl)-1-propanone
  • 1-(3,4-Dimethoxyphenyl)-2-(1-imino-1,3-dihydro-2H-isoindol-2-yl)-1-butanone

Comparison: Compared to its similar compounds, 1-(3,4-dimethoxyphenyl)-2-(1-imino-1,3-dihydro-2H-isoindol-2-yl)-1-ethanone may exhibit unique properties such as different reactivity, stability, and biological activity. These differences can be attributed to variations in the length of the carbon chain or the presence of additional functional groups, which can influence the compound’s overall behavior and applications.

Properties

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-(3-imino-1H-isoindol-2-yl)ethanone

InChI

InChI=1S/C18H18N2O3/c1-22-16-8-7-12(9-17(16)23-2)15(21)11-20-10-13-5-3-4-6-14(13)18(20)19/h3-9,19H,10-11H2,1-2H3

InChI Key

SITGHNXHIMFKTI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CN2CC3=CC=CC=C3C2=N)OC

Origin of Product

United States

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